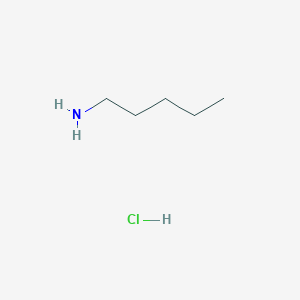
5-Isopropyl-1,3-Cyclohexandion
Übersicht
Beschreibung
5-Isopropyl-1,3-cyclohexanedione: is a cyclic 1,3-diketone with the molecular formula C₉H₁₄O₂. It is a versatile compound used in various chemical syntheses and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Isopropyl-1,3-cyclohexanedione is used as a starting reagent for the synthesis of carvotanacetone analogs and monocyclic terpenes . It is also employed in the synthesis of 2H-pyrans via reaction with α,β-unsaturated aldehydes .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, 5-Isopropyl-1,3-cyclohexanedione is used in the production of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in large-scale chemical manufacturing.
Wirkmechanismus
Target of Action
It is known to be used as a starting reagent for the synthesis of carvotanacetone analogs .
Mode of Action
It is a cyclic 1,3-diketone and can undergo various chemical reactions, including methylation with methyl iodide to yield 5-isopropyl-2-methyl-1,3-cyclohexanedione .
Biochemical Pathways
5-Isopropyl-1,3-cyclohexanedione may be involved in the synthesis of 2H-pyrans, via reaction with α,β-unsaturated aldehydes . It may also be used in the preparation of monocyclic terpenes . These compounds are often involved in various biochemical pathways, including those related to aroma and flavor compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Isopropyl-1,3-cyclohexanedione. For instance, it is recommended to avoid dust formation , and ensure adequate ventilation when handling this compound, indicating that air quality could impact its stability and reactivity.
Biochemische Analyse
Biochemical Properties
5-Isopropyl-1,3-cyclohexanedione plays a significant role in biochemical reactions due to its cyclic diketone structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo aldol condensation, Dieckmann-type annulation, ester hydrolysis, and decarboxylation . These interactions are crucial for the synthesis of complex organic molecules, such as 2H-pyrans, via reaction with α,β-unsaturated aldehydes .
Cellular Effects
The effects of 5-Isopropyl-1,3-cyclohexanedione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Isopropyl-1,3-cyclohexanedione exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo aldol condensation and other reactions suggests that it can modulate enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropyl-1,3-cyclohexanedione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Isopropyl-1,3-cyclohexanedione can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 5-Isopropyl-1,3-cyclohexanedione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
5-Isopropyl-1,3-cyclohexanedione is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, 5-Isopropyl-1,3-cyclohexanedione is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Isopropyl-1,3-cyclohexanedione is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Isopropyl-1,3-cyclohexanedione can be synthesized through the condensation of isobutylideneacetone with ethyl malonate. This reaction involves the formation of a carbon-carbon bond between the two reactants, followed by cyclization to form the diketone structure .
Industrial Production Methods: The industrial production of 5-Isopropyl-1,3-cyclohexanedione typically involves a multistep synthesis process. This includes aldol condensation, Dieckmann-type annulation, ester hydrolysis, and decarboxylation . These steps are carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Isopropyl-1,3-cyclohexanedione can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Halogenated or other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Cyclohexanedione
- 5,5-Dimethyl-1,3-cyclohexanedione
- 4,4-Dimethyl-1,3-cyclohexanedione
- 5-Methyl-1,3-cyclohexanedione
Comparison: 5-Isopropyl-1,3-cyclohexanedione is unique due to the presence of the isopropyl group at the 5-position, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. The isopropyl group also influences the compound’s physical properties, such as melting point and solubility .
Eigenschaften
IUPAC Name |
5-propan-2-ylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKZQEYDAFUJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340615 | |
| Record name | 5-Isopropyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18456-87-6 | |
| Record name | 5-Isopropyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Isopropyl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data can be used to characterize 5-isopropyl-1,3-cyclohexanedione and what key structural information do they provide?
A1: The research highlights the use of proton nuclear magnetic resonance (1H NMR) spectroscopy to characterize 5-isopropyl-1,3-cyclohexanedione []. The 1H NMR spectrum provides valuable information about the number and types of hydrogen atoms present in the molecule and their connectivity, confirming the successful synthesis of the target compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

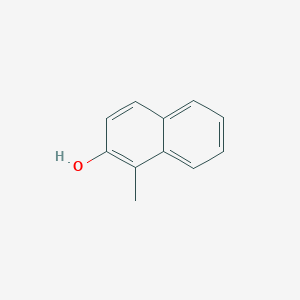
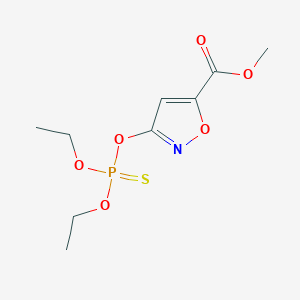
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)

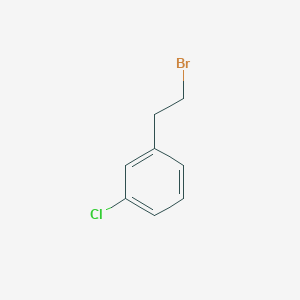
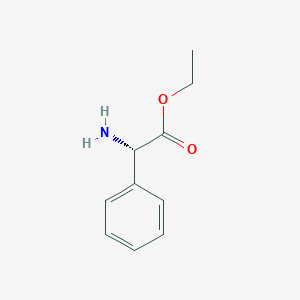


![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)


